molecular formula C20H18ClN3O2S B2397560 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1208756-72-2

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2397560
CAS No.: 1208756-72-2
M. Wt: 399.89
InChI Key: CCFYTADDSJJPLH-UHFFFAOYSA-N
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Description

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a ureido group, and a thiophen-2-ylmethyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenyl isocyanate with 4-aminophenyl acetamide to form the ureido intermediate. This intermediate is then reacted with thiophen-2-ylmethyl bromide under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylmethyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.

Scientific Research Applications

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, while the chlorophenyl and thiophen-2-ylmethyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(methyl)acetamide
  • 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(phenylmethyl)acetamide
  • 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(ethyl)acetamide

Uniqueness

2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[(2-chlorophenyl)carbamoylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c21-17-5-1-2-6-18(17)24-20(26)23-15-9-7-14(8-10-15)12-19(25)22-13-16-4-3-11-27-16/h1-11H,12-13H2,(H,22,25)(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFYTADDSJJPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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